molecular formula C8H12ClIN4 B2363482 5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride CAS No. 2231677-09-9

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride

Cat. No.: B2363482
CAS No.: 2231677-09-9
M. Wt: 326.57
InChI Key: WOVNBCKGCZTPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClIN₄ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring and a piperazine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride typically involves the iodination of 2-piperazin-1-yl-pyrimidine. One common method includes the reaction of 2-piperazin-1-yl-pyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the iodination reaction, and the purification of the final product. Purification is typically achieved through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Piperazin-1-yl-pyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-piperazin-1-yl-pyrimidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Contains a phenyl group, which can significantly alter its chemical and biological properties.

Uniqueness

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications.

Properties

IUPAC Name

5-iodo-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVNBCKGCZTPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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